Chrysin-7-O-beta-D-glucoronide
Overview
Description
Chrysin-7-O-beta-D-glucoronide is a flavonoid compound derived from chrysin, a naturally occurring flavone found in various plants, including the genus Scutellaria . This compound is known for its antioxidant properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chrysin-7-O-beta-D-glucoronide can be synthesized through the glucuronidation of chrysin. This process involves the reaction of chrysin with uridine diphosphate glucuronic acid (UDPGA) in the presence of the enzyme UDP-glucuronosyltransferase . The reaction typically occurs under mild conditions, with a pH range of 7.0 to 7.5 and a temperature of 37°C.
Industrial Production Methods: Industrial production of this compound involves the extraction of chrysin from plant sources, followed by enzymatic glucuronidation. The process is optimized for large-scale production by using bioreactors and immobilized enzymes to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: Chrysin-7-O-beta-D-glucoronide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the glucuronide moiety, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can be used under basic conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted glucuronides .
Scientific Research Applications
Chrysin-7-O-beta-D-glucoronide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glucuronidation reactions and the behavior of flavonoids under various conditions.
Biology: The compound is studied for its antioxidant properties and its role in cellular protection against oxidative stress.
Medicine: Research has shown potential therapeutic applications in the treatment of inflammation, cancer, and viral infections.
Industry: It is used in the formulation of dietary supplements and functional foods due to its health benefits.
Mechanism of Action
Chrysin-7-O-beta-D-glucoronide exerts its effects primarily through its antioxidant activity. It inhibits the activity of adenosine 3’,5’-cyclic monophosphate phosphodiesterase, leading to increased levels of cyclic AMP. This results in the activation of protein kinase A, which in turn modulates various cellular processes . Additionally, it binds to specific molecular targets such as H41 of 3CLpro and K157 and E167 of PLpro, inhibiting the replication of SARS-CoV-2 .
Comparison with Similar Compounds
Chrysin: The parent compound, known for its antioxidant and anti-inflammatory properties.
Baicalin: Another flavonoid glucuronide with similar antioxidant and anti-inflammatory effects.
Apigenin-7-O-glucuronide: A structurally similar compound with comparable biological activities.
Uniqueness: Chrysin-7-O-beta-D-glucoronide is unique due to its dual inhibitory action against SARS-CoV-2 proteases, which is not commonly observed in other similar flavonoid glucuronides .
Properties
IUPAC Name |
3,4,5-trihydroxy-6-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O10/c22-11-6-10(29-21-18(26)16(24)17(25)19(31-21)20(27)28)7-14-15(11)12(23)8-13(30-14)9-4-2-1-3-5-9/h1-8,16-19,21-22,24-26H,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRSJGHHZXBATQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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